8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine
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Overview
Description
8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is an organic compound belonging to the class of imidazo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with benzyl chloride and phenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazo[1,5-a]pyrimidines.
Scientific Research Applications
8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it could inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine
- 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,2-a]pyrimidine
- 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyridine
Uniqueness
8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl, chloro, and phenyl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
88875-10-9 |
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Molecular Formula |
C20H16ClN3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
8-benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H16ClN3/c1-14-12-18(21)24-19(16-10-6-3-7-11-16)23-17(20(24)22-14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |
InChI Key |
TZLZFXAXHJIQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N2C(=C1)Cl)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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